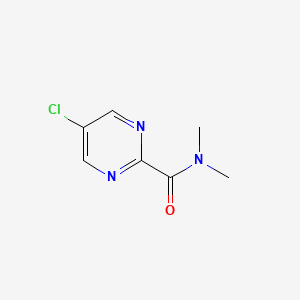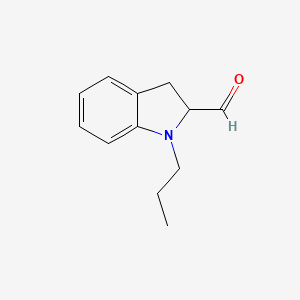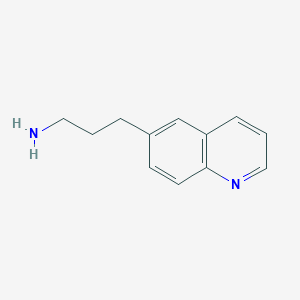![molecular formula C7H7N5O2 B11905858 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11905858.png)
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 5-carboxamida-2-amino-4-oxo-4,7-dihidro-3H-pirrolo[2,3-d]pirimidina es un compuesto heterocíclico que pertenece a la clase de las pirrolopirimidinas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 5-carboxamida-2-amino-4-oxo-4,7-dihidro-3H-pirrolo[2,3-d]pirimidina generalmente implica reacciones de múltiples pasos a partir de precursores fácilmente disponibles. Una ruta sintética común incluye la condensación de derivados de pirrol y pirimidina apropiados en condiciones controladas. Las condiciones de reacción a menudo implican el uso de solventes como la dimetilformamida y catalizadores para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la síntesis a escala de laboratorio a escalas más grandes. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes. El proceso industrial también enfatiza la seguridad y las consideraciones ambientales, como la minimización de residuos y el uso de solventes más ecológicos .
Análisis De Reacciones Químicas
Tipos de reacciones
La 5-carboxamida-2-amino-4-oxo-4,7-dihidro-3H-pirrolo[2,3-d]pirimidina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos a la estructura central.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y alcoholes. Las condiciones de reacción generalmente implican temperaturas y pH controlados para garantizar las transformaciones deseadas .
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, mejorando la versatilidad del compuesto .
Aplicaciones Científicas De Investigación
La 5-carboxamida-2-amino-4-oxo-4,7-dihidro-3H-pirrolo[2,3-d]pirimidina tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: El compuesto se utiliza en ensayos bioquímicos para investigar interacciones enzimáticas y vías metabólicas.
Medicina: Tiene aplicaciones terapéuticas potenciales, incluidas como un agente antiviral y anticancerígeno, debido a su capacidad de interactuar con objetivos biológicos específicos.
Mecanismo De Acción
El mecanismo de acción de la 5-carboxamida-2-amino-4-oxo-4,7-dihidro-3H-pirrolo[2,3-d]pirimidina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo, bloqueando así el acceso del sustrato. Esta inhibición puede interrumpir vías bioquímicas esenciales, lo que lleva a efectos terapéuticos en condiciones como el cáncer y las infecciones virales .
Comparación Con Compuestos Similares
Compuestos similares
5-carbonitrilo-2-amino-4-oxo-4,7-dihidro-3H-pirrolo[2,3-d]pirimidina: Estructura similar pero con un grupo nitrilo en lugar de un grupo carboxamida.
2-(4-(2-(2-amino-4-oxo-4,7-dihidro-1H-pirrolo[2,3-d]pirimidin-5-il)etil)benzamido)pentanodióato de dietilo: Un derivado con funcionalidades adicionales de éster y amida.
Singularidad
La singularidad de la 5-carboxamida-2-amino-4-oxo-4,7-dihidro-3H-pirrolo[2,3-d]pirimidina radica en sus grupos funcionales específicos, que confieren reactividad química y actividad biológica distintas. Su grupo carboxamida, en particular, permite modificaciones versátiles e interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso en la química medicinal .
Propiedades
Fórmula molecular |
C7H7N5O2 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H7N5O2/c8-4(13)2-1-10-5-3(2)6(14)12-7(9)11-5/h1H,(H2,8,13)(H4,9,10,11,12,14) |
Clave InChI |
PDNNVMBNUWELRE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


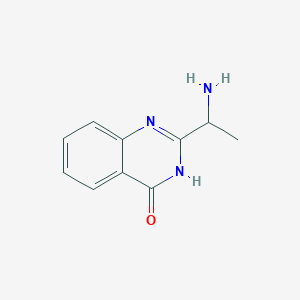
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)




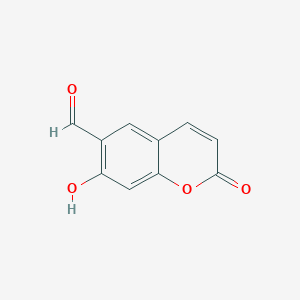

![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
